![molecular formula C27H32N4O3S B2397958 N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1286706-20-4](/img/structure/B2397958.png)
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C27H32N4O3S and its molecular weight is 492.64. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Behavior
Chemical synthesis techniques have evolved to produce complex molecules with specific properties. For example, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines involves reactions that could be analogous to those used in creating compounds like N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide. These syntheses explore the chemical behavior of pyridone derivatives under various conditions, leading to a range of compounds with potential biological activities (Mekheimer, Mohamed, & Sadek, 1997).
Biological Activities and Applications
Research on the antimicrobial activity of related compounds, such as (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, highlights the potential for such molecules to serve as leads in the development of new antimicrobial agents. These studies involve the evaluation of synthesized compounds against various bacterial and fungal strains, indicating the broader interest in exploring the biological applications of synthesized nitrogen-containing heterocycles (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
Catalytic Behavior and Polymerization
The synthesis and characterization of metal complexes bearing nitrogenous ligands, like quinoxalinyl-6-iminopyridines, reveal their catalytic behavior towards ethylene reactivity. Such studies underscore the importance of these compounds in catalysis and material science, particularly in the context of polymerization processes. These insights are valuable for developing catalysts that can be used in industrial applications to produce polymers with specific properties (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
Anticoagulant Properties
The exploration of anticoagulant activities of pyrroloquinolin-2-ones and their derivatives, through the synthesis of specific compounds, sheds light on the potential medical applications of such molecules. These compounds are evaluated for their inhibitory activity against blood coagulation factors, illustrating the intersection of synthetic chemistry and pharmacology in the search for new therapeutic agents (Novichikhina et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a novel derivative and its interaction with specific biological targets is still under investigation .
Mode of Action
It is believed to interact with its targets through the formation of hydrogen bonds, as suggested by docking results . The compound’s interaction with its targets may lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. The compound has shown significant abts and antitumor activity , suggesting that it may affect pathways related to oxidative stress and cell proliferation.
Pharmacokinetics
The compound’s solubility, stability, and reactivity suggest that it may have favorable bioavailability .
Result of Action
The compound has demonstrated significant ABTS and antitumor activity . This suggests that the compound’s action may result in the reduction of oxidative stress and inhibition of tumor cell proliferation.
properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c1-35-23-5-3-2-4-21(23)17-30-11-8-18(9-12-30)16-28-26(33)27(34)29-22-14-19-6-7-24(32)31-13-10-20(15-22)25(19)31/h2-5,14-15,18H,6-13,16-17H2,1H3,(H,28,33)(H,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEOCBRPLOAKKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2397875.png)
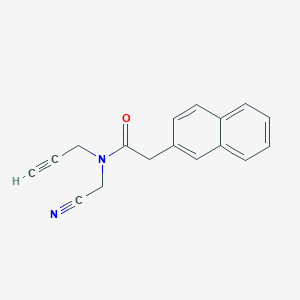
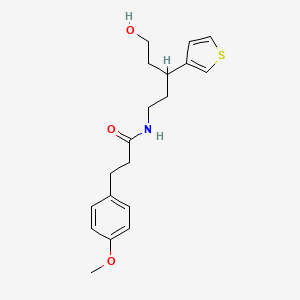
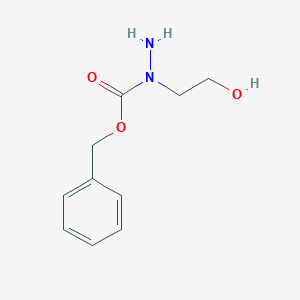



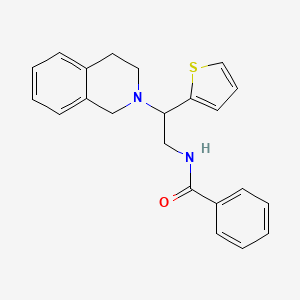
![9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
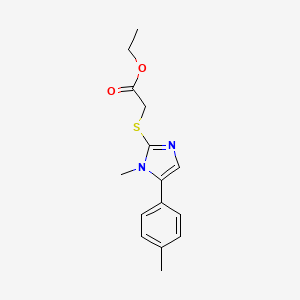
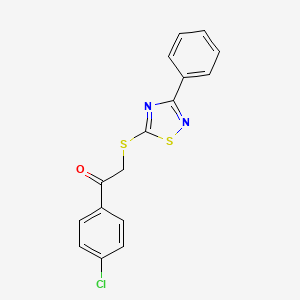
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2397896.png)
![4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2397897.png)
![5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2397898.png)